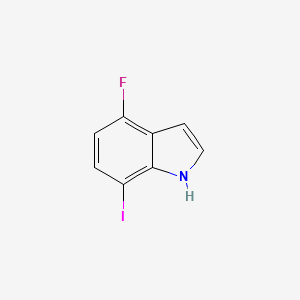

4-Fluoro-7-iodo-1H-indole

Übersicht

Beschreibung

4-Fluoro-7-iodo-1H-indole is a halogenated indole derivative Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities

Vorbereitungsmethoden

The synthesis of 4-Fluoro-7-iodo-1H-indole typically involves halogenation reactions. One common method is the electrophilic substitution of an indole precursor with fluorine and iodine reagents. For instance, starting with 4-fluoroindole, iodination can be achieved using iodine and an oxidizing agent like iodic acid or sodium iodate under acidic conditions . Industrial production methods may involve similar halogenation reactions but optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4-Fluoro-7-iodo-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (fluorine and iodine) can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different products.

Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents used in these reactions include halogenating agents (e.g., iodine, fluorine gas), oxidizing agents (e.g., iodic acid), and catalysts for coupling reactions (e.g., palladium catalysts). Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted indoles and biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Enhancement of Antibiotic Efficacy

Recent research has demonstrated that 4-fluoro-7-iodo-1H-indole enhances the susceptibility of Pseudomonas aeruginosa to aminoglycoside antibiotics such as kanamycin. The study revealed that this compound inhibits the expression of the MexXY-OprM efflux pump, which is responsible for antibiotic resistance in bacteria. By doing so, it allows antibiotics to act more effectively against resistant strains of bacteria . Furthermore, this compound was shown to inhibit various virulence factors in Pseudomonas aeruginosa, including pyocyanin production and motility, thereby reducing the pathogenicity of the bacteria .

Antiviral Properties

In addition to its antibacterial properties, halogenated indoles have been investigated for their antiviral potential. For instance, derivatives like 7-fluoroindole have been identified as antivirulence compounds that inhibit biofilm formation and the production of quorum-sensing-regulated virulence factors without affecting the growth of planktonic bacterial cells . This suggests that compounds like this compound could play a role in developing new strategies against persistent bacterial infections.

Cancer Therapeutics

Targeting Tubulin Polymerization

Indoles are recognized for their ability to disrupt tubulin polymerization, which is crucial for cancer cell proliferation. Studies have shown that certain indole derivatives exhibit significant antiproliferative activity against various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, compounds derived from indoles have been reported to inhibit tubulin polymerization with IC50 values in the low micromolar range, indicating their potential as anticancer agents . The specific effects of this compound on tubulin dynamics remain to be fully elucidated but could be inferred from these broader trends in indole chemistry.

Mechanistic Insights

Transcriptomic and Metabolomic Analysis

The mechanisms by which this compound exerts its effects have been explored through combined transcriptomic and metabolomic approaches. These studies provide insights into how this compound alters gene expression related to bacterial virulence and antibiotic resistance mechanisms . Such mechanistic understanding is vital for the rational design of new derivatives with enhanced activity.

Data Table: Summary of Biological Activities

Case Study 1: Combination Therapy

A study demonstrated that combining this compound with kanamycin resulted in a synergistic effect against Pseudomonas aeruginosa. The combination not only reduced bacterial motility but also significantly lowered the production of virulence factors, highlighting its potential as an antibiotic adjuvant .

Case Study 2: Indole Derivatives in Cancer Research

Indole derivatives have shown promise in cancer therapy by targeting microtubule dynamics. Research indicates that modifications on the indole scaffold can enhance potency against specific cancer types, suggesting that further exploration of halogenated indoles like this compound could lead to novel anticancer agents .

Wirkmechanismus

The mechanism of action of 4-Fluoro-7-iodo-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity to these targets, potentially leading to increased biological activity. The exact pathways involved can vary but often include modulation of signaling pathways, inhibition of enzyme activity, or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-7-iodo-1H-indole can be compared with other halogenated indoles, such as:

4-Fluoroindole: Lacks the iodine atom, which may result in different reactivity and biological activity.

7-Iodoindole: Lacks the fluorine atom, which can affect its chemical properties and interactions with biological targets.

4-Chloro-7-iodo-1H-indole: Similar structure but with chlorine instead of fluorine, leading to different electronic and steric effects.

The uniqueness of this compound lies in the combination of both fluorine and iodine atoms, which can provide a distinct set of chemical and biological properties compared to other halogenated indoles .

Biologische Aktivität

4-Fluoro-7-iodo-1H-indole is a halogenated indole compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in research and medicine.

This compound is characterized by the presence of both fluorine and iodine atoms, which significantly influence its chemical reactivity and biological interactions. The combination of these halogens can enhance binding affinity to biological targets, making it a valuable compound in drug design.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes, potentially inhibiting or activating their functions. This interaction can modulate metabolic pathways and cellular processes.

- Receptor Binding : The presence of halogens can improve the compound's binding affinity to specific receptors, which is crucial for its pharmacological effects.

- DNA Interaction : It may also bind to DNA, affecting gene expression and cellular proliferation.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines, suggesting that this indole derivative could be effective in cancer therapy .

Antiviral Properties

The compound has been investigated for its antiviral activities. Halogenated indoles have been shown to interfere with viral replication processes, making them potential candidates for developing antiviral agents .

Antimicrobial Effects

In addition to anticancer and antiviral activities, this compound has displayed antimicrobial properties. Research indicates that halogenated indoles can be effective against a range of pathogenic microorganisms .

Study on Anticancer Activity

In a comparative study involving various halogenated indoles, this compound was tested against human cancer cell lines. The results showed a dose-dependent cytotoxic effect, with IC50 values indicating significant potency compared to non-halogenated analogs .

Antiviral Research

Another study focused on the antiviral potential of halogenated indoles, including this compound. The compound demonstrated inhibitory effects on viral replication in vitro, suggesting its potential as a therapeutic agent against viral infections .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Fluoroindole | Lacks iodine; different reactivity | Moderate anticancer activity |

| 7-Iodoindole | Lacks fluorine; altered interactions | Lower effectiveness than 4-fluorine |

| 4-Chloro-7-iodoindole | Chlorine instead of fluorine | Varies; generally less potent |

| This compound | Combination of fluorine and iodine | High potency in anticancer/antiviral |

Eigenschaften

IUPAC Name |

4-fluoro-7-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQJTXCNRGRZQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646722 | |

| Record name | 4-Fluoro-7-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-66-1 | |

| Record name | 4-Fluoro-7-iodo-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-7-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.